N,N-Di-n-propylserotonin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

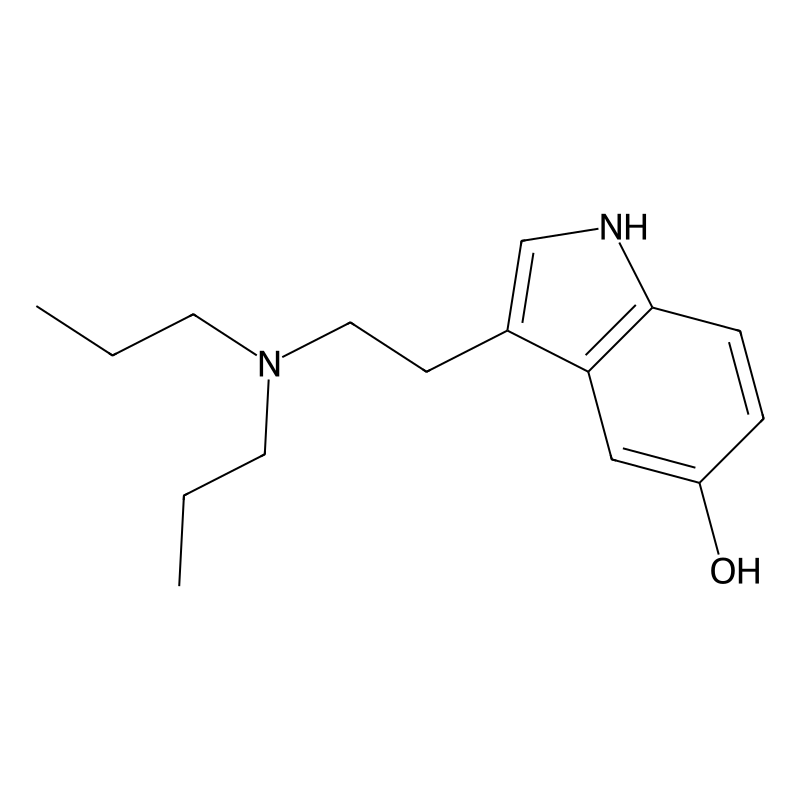

N,N-Di-n-propylserotonin is a synthetic tryptamine derivative with the molecular formula C₁₆H₂₄N₂O [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry name is 3-[2-(dipropylamino)ethyl]-1H-indol-5-ol [2] [4]. The Chemical Abstracts Service registry number for this compound is 36288-75-2 [3] [11].

The structural representation of N,N-Di-n-propylserotonin can be expressed through its Simplified Molecular Input Line Entry System notation as CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)O [1] [2]. The International Chemical Identifier key for this compound is CWMOGUBWVJQDSL-UHFFFAOYSA-N [2] [4]. The compound is catalogued in major chemical databases including PubChem with the identifier 169764 and ChEMBL with the identifier CHEMBL141706 [2] [4] [11].

The molecular structure consists of an indole ring system with a hydroxyl group at the 5-position and an ethyl chain at the 3-position terminating in a tertiary amine substituted with two n-propyl groups [1] [2] [3]. This structural arrangement places N,N-Di-n-propylserotonin within the broader category of N,N-dialkylated tryptamine derivatives [21] [22].

Physical Properties

Molecular Weight and Exact Mass

The molecular weight of N,N-Di-n-propylserotonin is 260.381 grams per mole [2] [11]. The exact mass of the compound is 260.188863 daltons, while the monoisotopic mass is also 260.188863 daltons [3] [11]. These values represent the precise molecular mass calculations based on the most abundant isotopes of each constituent element.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 260.381 g/mol | [2] [11] |

| Exact Mass | 260.188863 Da | [3] [11] |

| Monoisotopic Mass | 260.188863 Da | [3] [11] |

Solubility Characteristics

The compound exhibits specific solubility characteristics based on its structural features [2] [4]. N,N-Di-n-propylserotonin contains two hydrogen bond donors and two hydrogen bond acceptors [2] [4]. The calculated partition coefficient (XlogP) is 3.0, indicating moderate lipophilicity [2] [4]. The compound satisfies Lipinski's rule of five, suggesting favorable drug-like properties in terms of oral bioavailability parameters [2] [4].

Stability in Various Conditions

Limited specific stability data for N,N-Di-n-propylserotonin under various environmental conditions has been reported in the available literature [8] [9] [10]. The structural similarity to other tryptamine derivatives suggests that the compound may exhibit stability characteristics comparable to related indole-containing molecules [31] [32]. The presence of the hydroxyl group at the 5-position and the tertiary amine functionality may influence the compound's stability profile under different pH conditions and exposure to light and air [31] [34].

Structural Comparisons with Related Compounds

Relationship to Serotonin

N,N-Di-n-propylserotonin shares fundamental structural features with serotonin (5-hydroxytryptamine) [21] [22]. Both compounds contain an indole ring system with a hydroxyl group at the 5-position and an ethyl chain at the 3-position [21] [29]. The primary structural difference lies in the terminal amine group, where serotonin possesses a primary amine (NH₂), while N,N-Di-n-propylserotonin features a tertiary amine with two n-propyl substituents [21] [22].

Serotonin has the molecular formula C₁₀H₁₂N₂O with a molecular weight of 176.22 grams per mole [29] [30]. The addition of the two n-propyl groups in N,N-Di-n-propylserotonin increases the molecular weight by 84.161 grams per mole and adds six carbon atoms and twelve hydrogen atoms to the molecular formula [1] [2] [29].

| Compound | Molecular Formula | Molecular Weight (g/mol) | N-Substituents | 5-Position |

|---|---|---|---|---|

| N,N-Di-n-propylserotonin | C₁₆H₂₄N₂O | 260.381 | Di-n-propyl | Hydroxyl |

| Serotonin | C₁₀H₁₂N₂O | 176.22 | None (NH₂) | Hydroxyl |

Comparison with Other N,N-Dialkylated Tryptamines

N,N-Di-n-propylserotonin belongs to the family of N,N-dialkylated tryptamines, which includes compounds such as N,N-dimethyltryptamine and N,N-diethyltryptamine [22] [23] [24]. Unlike 8-hydroxy-2-(di-n-propylamino)tetralin, which contains a tetralin ring system, N,N-Di-n-propylserotonin maintains the indole ring structure characteristic of tryptamines [21] [22].

Research has demonstrated that N,N-Di-n-propylserotonin exhibits different binding characteristics compared to 8-hydroxy-2-(di-n-propylamino)tetralin at serotonin receptor sites [21]. The compound does not display the selectivity for 5-hydroxytryptamine1A versus 5-hydroxytryptamine2 sites that is observed with 8-hydroxy-2-(di-n-propylamino)tetralin [21]. This suggests that the N,N-dipropyl substituents alone do not confer receptor selectivity, but rather the complete molecular architecture influences binding specificity [21].

| Compound | Molecular Formula | N-Substituents | Ring System | 5-Position |

|---|---|---|---|---|

| N,N-Di-n-propylserotonin | C₁₆H₂₄N₂O | Di-n-propyl | Indole | Hydroxyl |

| N,N-dimethyltryptamine | C₁₂H₁₆N₂ | Dimethyl | Indole | Hydrogen |

| N,N-diethyltryptamine | C₁₄H₂₀N₂ | Diethyl | Indole | Hydrogen |

| 8-hydroxy-2-(di-n-propylamino)tetralin | C₁₆H₂₆N₂O | Di-n-propyl | Tetralin | Hydroxyl |

Three-dimensional Conformation

Crystallographic Analysis

Comprehensive crystallographic data for N,N-Di-n-propylserotonin has not been extensively reported in the available literature [16] [18] [19]. However, crystallographic analysis of the parent compound serotonin provides valuable insights into the structural characteristics of related indole derivatives [5] [16]. Serotonin crystallizes in an orthorhombic crystal system with space group P₂₁₂₁₂₁ [5] [16].

The crystal structure of serotonin reveals unit cell dimensions of a = 8.2248(6) Å, b = 8.7542(6) Å, and c = 13.0712(10) Å, with a unit cell volume of 941.15(12) ų [5] [16]. The structure contains four molecules per unit cell with a calculated density of 1.244 megagrams per cubic meter at 297 Kelvin [5] [16]. The crystallographic analysis demonstrates the planar nature of the indole ring system and the specific geometric arrangements of hydrogen bonding interactions [5] [16].

| Parameter | Serotonin (Reference) | N,N-Di-n-propylserotonin |

|---|---|---|

| Crystal System | Orthorhombic | Not reported |

| Space Group | P₂₁₂₁₂₁ | Not reported |

| Unit Cell a (Å) | 8.2248(6) | Not reported |

| Unit Cell b (Å) | 8.7542(6) | Not reported |

| Unit Cell c (Å) | 13.0712(10) | Not reported |

| Volume (ų) | 941.15(12) | Not reported |

Conformational States

The conformational analysis of tryptamine derivatives reveals multiple stable conformational states that depend on the rotation around specific bonds in the ethyl side chain [31] [32] [34]. Computational studies on tryptamine have identified twenty-one conformers of lowest energy, with conformational preferences explained by hyperconjugative interactions [31]. The side chain conformation in tryptamine derivatives can be characterized by dihedral angles that define gauche and anti conformations [31] [34].

Research on serotonin conformations in different crystalline environments demonstrates that the molecular conformation can be influenced by intermolecular interactions [34]. The conformational flexibility of the ethyl side chain allows for different orientations of the terminal amine group relative to the indole ring plane [31] [32] [34]. In the case of N,N-Di-n-propylserotonin, the presence of two n-propyl substituents on the terminal nitrogen introduces additional conformational degrees of freedom compared to the parent serotonin molecule [31] [34].

Studies using electronic polarization spectroscopy have identified three major conformers of tryptamine embedded in superfluid helium droplets [32]. The conformational preferences are determined by the interplay between steric interactions, hydrogen bonding, and π-π stacking interactions [32] [33] [34]. The angle between the permanent dipole and transition dipole moments varies among different conformers, affecting the spectroscopic properties of the molecules [32].